tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, with the chemical formula and CAS number 214973-83-8, is a carbamate derivative characterized by the presence of a tert-butyl group and a 4-bromophenyl moiety. This compound is classified under carbamates, which are esters or salts of carbamic acid. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
The compound can be sourced from various chemical suppliers and has been featured in scientific literature for its synthetic utility and potential biological activities. It falls under the category of organic compounds known as carbamates, which are recognized for their diverse applications in medicinal chemistry and agricultural science.
The synthesis of tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate typically involves the reaction of 2-(4-bromophenyl)propan-2-amine hydrochloride with di-tert-butyl dicarbonate. The process can be carried out under controlled conditions to ensure high yield and purity.
The molecular structure of tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate features a central propan-2-yl group bonded to a brominated phenyl ring and a tert-butyl carbamate moiety. The structural formula can be illustrated as follows:
Key data points include:
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate can participate in various chemical reactions typical of carbamates, including nucleophilic substitutions and hydrolysis.
The mechanism of action for tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate primarily involves its ability to interact with biological targets through its functional groups. The bromophenyl moiety may enhance lipophilicity, facilitating membrane penetration and interaction with cellular receptors or enzymes.
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate has potential applications in various scientific fields:
The primary synthetic route to tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate (CAS 214973-83-8) involves a multi-step nucleophilic substitution and protection sequence. The canonical pathway begins with 1-(4-bromophenyl)ethan-1-one, which undergoes nucleophilic addition with methylmagnesium bromide to form the tertiary alcohol 2-(4-bromophenyl)propan-2-ol. Subsequent carbamate formation employs di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, typically using catalysts like 4-dimethylaminopyridine (DMAP) in aprotic solvents such as dichloromethane or THF. Reaction optimization studies reveal that maintaining temperatures at 0-5°C during the Boc protection step minimizes N-alkylation side products [1] [6].
Table 1: Optimization of Boc Protection Step
Base | Solvent | Temp (°C) | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|
Triethylamine | Dichloromethane | 0-5 | 12 | 68 |
Pyridine | THF | 25 | 6 | 52 |
DMAP | Acetonitrile | Reflux | 3 | 75 |
NaHCO₃ | DMF | 80 | 2 | 61 |
Alternative routes involve direct carbamoylation of pre-synthesized 2-(4-bromophenyl)propan-2-amine, though this requires prior synthesis of the sterically hindered amine intermediate via Curtius rearrangement or Hoffman degradation. Industrial-scale production (e.g., by BLD Pharmatech) employs continuous flow reactors to enhance mixing efficiency and thermal control, achieving yields >80% at kilogram scale [1].
While the target molecule lacks chiral centers due to its symmetric tertiary alcohol structure, stereochemical control becomes essential when synthesizing analogues with modified alkyl groups. For related carbamates like tert-butyl (2-(2-aminopropan-2-yl) derivatives, manufacturers employ chiral auxiliaries or enantioselective enzymatic resolution. Diastereomeric crystallization using L-tartaric acid has been documented for structurally similar compounds like (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol derivatives [4].
High-performance liquid chromatography (HPLC) on chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers of non-symmetric analogues, with separation efficiency exceeding 95% ee for compounds like tert-butyl 3-iodo-4-(methylthio)pyridin-2-ylcarbamate. Kinetic resolution during enzymatic hydrolysis using Candida antarctica lipase B (CAL-B) also demonstrates promise for carbamate functional groups, though specific data for the target compound requires further validation [4] [6].
Sustainable methodologies focus on solvent reduction, atom economy, and catalytic efficiency. Microwave-assisted synthesis in solvent-free conditions achieves 70% yield reduction in reaction times from 12 hours to 45 minutes for tert-butyl N-(4-bromophenyl)carbamate analogues. Photocatalytic protocols using TiO₂ nanoparticles under UV irradiation demonstrate feasibility for C-N bond formation, albeit with moderate yields (∼50%) [5] [6].
Table 2: Solvent Systems in Green Carbamate Synthesis
Method | Catalyst | Solvent | E-factor | PMI |
---|---|---|---|---|
Conventional reflux | DMAP | Dichloromethane | 32.1 | 86 |
Microwave-assisted | None | Solvent-free | 8.7 | 12 |
Photocatalytic | TiO₂ | Water | 15.3 | 24 |
Flow chemistry | Sc(OTf)₃ | MeOH/H₂O (9:1) | 10.9 | 18 |
E-factor: Environmental factor (kg waste/kg product); PMI: Process Mass IntensityAtom-economic isocyanate routes remain underexplored due to handling challenges of 2-(4-bromophenyl)propan-2-yl isocyanate intermediates. Recent advances show potential for supercritical CO₂ as a reaction medium, eliminating organic solvent requirements entirely [6].
Solid-phase synthesis immobilizes the bromophenyl precursor on Wang resin via carboxylic acid linkers, enabling iterative Boc protection/deprotection cycles with >90% purity. This approach facilitates rapid library generation of carbamate derivatives for drug discovery applications, as validated by syntheses of 2,4-diaryl-substituted pyrimidines where tert-butyl carbamates serve as key intermediates [5].
Microwave irradiation dramatically accelerates solution-phase synthesis, with cyclocondensation reactions completing in ≤30 minutes versus 24 hours conventionally. Optimized conditions (150°C, DMF, 300W) achieve near-quantitative yields for carbamate-containing pyrimidine precursors while suppressing thermal degradation. Integrated continuous flow-microwave systems further enhance scalability, exemplified by BLD Pharmatech’s production of 2-(methoxycarbonyl)cyclohexanecarboxylic acid derivatives [1] [5].
Table 3: Microwave vs Conventional Synthesis Parameters
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction temperature | 80°C | 150°C |
Time | 12-24 hours | 20-45 minutes |
Typical yield | 68-75% | 85-92% |
Scale-up capacity | Multi-kilogram | <1 kg (batch) |
Key limitation | Thermal decomposition | Restricted vessel volume |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: